Product packaging for 1h-Imidazo[4,5-b]pyridine-2-carboxamide(Cat. No.:CAS No. 97640-18-1)

1h-Imidazo[4,5-b]pyridine-2-carboxamide

Cat. No.: B11918434
CAS No.: 97640-18-1
M. Wt: 162.15 g/mol
InChI Key: UAYGFGNTENWCEQ-UHFFFAOYSA-N
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Description

Overview of Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a wide range of therapeutic possibilities, attracting significant research interest. nih.gov These compounds have been investigated for their potential in various disease areas, including:

Anticancer Activity: Many imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov Some have shown potent activity against specific cancer cell lines, such as breast and colon cancer, by targeting key enzymes like cyclin-dependent kinase 9 (CDK9). nih.gov

Antimicrobial Activity: Researchers have explored the potential of these compounds to combat bacterial and viral infections. nih.govmdpi.com Certain derivatives have exhibited inhibitory effects against various bacterial strains and viruses. nih.govmdpi.com

Anti-inflammatory Properties: The scaffold has been utilized in the development of compounds with anti-inflammatory effects. nih.gov

Kinase Inhibition: A significant area of research focuses on the ability of imidazo[4,5-b]pyridine derivatives to act as kinase inhibitors. nih.govvietnamjournal.ru Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Neurological Disorders: Some derivatives have been investigated for their potential in treating neurological conditions, such as neuropathic pain, by targeting enzymes like BET inhibitors. colab.wsacs.org

Gastrointestinal Disorders: Certain imidazo[4,5-b]pyridine compounds have shown promise as inhibitors of proton pumps, which could be beneficial in treating gastric and duodenal ulcers. google.comgoogle.com

The following table provides a summary of the investigated therapeutic areas for imidazo[4,5-b]pyridine derivatives:

Therapeutic AreaSpecific Target/Application
OncologyKinase inhibitors (e.g., CDK9), Angiogenesis inhibitors
Infectious DiseasesAntibacterial, Antiviral
InflammationGeneral anti-inflammatory agents
NeurologyNeuropathic pain (BET inhibitors)
GastroenterologyProton pump inhibitors
Metabolic DisordersGlycogen synthase kinase 3 (GSK3) inhibitors

Structural Relationship to Purine Systems and Biological Relevance

A key factor contributing to the biological activity of imidazo[4,5-b]pyridines is their structural analogy to purines. nih.govvietnamjournal.ru Purines, such as adenine (B156593) and guanine, are essential components of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP.

The imidazo[4,5-b]pyridine core consists of a six-membered pyridine (B92270) ring fused to a five-membered imidazole (B134444) ring, which closely mimics the bicyclic structure of purines. This structural similarity allows imidazo[4,5-b]pyridine derivatives to act as "bioisosteres" of purines. Bioisosteres are molecules or groups that possess similar physical or chemical properties and produce broadly similar biological effects.

This bioisosteric relationship is of high biological relevance because many enzymes and receptors in the body are designed to recognize and bind to purines. By mimicking purines, imidazo[4,5-b]pyridine derivatives can compete with the natural ligands for binding to these biological targets, thereby modulating their activity. This mechanism of action is central to the therapeutic potential of many drugs and drug candidates based on this scaffold. For instance, their ability to inhibit kinases often stems from their capacity to occupy the ATP-binding site of the enzyme, a site that naturally accommodates a purine-containing molecule. nih.govvietnamjournal.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B11918434 1h-Imidazo[4,5-b]pyridine-2-carboxamide CAS No. 97640-18-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97640-18-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-5(12)7-10-4-2-1-3-9-6(4)11-7/h1-3H,(H2,8,12)(H,9,10,11)

InChI Key

UAYGFGNTENWCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of the 1h Imidazo 4,5 B Pyridine Core

Established Synthetic Routes to the Imidazo[4,5-b]pyridine Skeleton

The construction of the fused imidazo[4,5-b]pyridine ring system can be achieved through several strategic synthetic routes. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Cyclo-condensation of 2,3-Diaminopyridine (B105623) with Carboxylic Acid Derivatives

A foundational and widely employed method for synthesizing the imidazo[4,5-b]pyridine skeleton is the Phillips condensation reaction, which involves the cyclo-condensation of 2,3-diaminopyridine with carboxylic acids or their functional derivatives. mdpi.comsemanticscholar.org This reaction typically requires a dehydrating agent, such as polyphosphoric acid (PPA), and is often conducted at elevated temperatures. mdpi.comsemanticscholar.org The use of microwave irradiation has been shown to improve reaction times and yields, making it a more efficient approach. semanticscholar.org The mechanism involves the initial acylation of one of the amino groups of the diaminopyridine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. adichemistry.com This method is versatile, allowing for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine core, depending on the carboxylic acid derivative used. For instance, reacting 2,3-diaminopyridine with oxalic acid derivatives can lead to the formation of 1H-imidazo[4,5-b]pyridine-2-carboxylic acid, a direct precursor to the target carboxamide.

Reaction Data: Cyclo-condensation with Carboxylic Acid Derivatives

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
2,3-DiaminopyridineCarboxylic AcidPolyphosphoric Acid (PPA), elevated temperature2-Substituted-1H-imidazo[4,5-b]pyridine~75% mdpi.com
2,3-DiaminopyridineCarboxylic AcidMicrowave irradiation, Silica gel support2-Substituted-1H-imidazo[4,5-b]pyridine71-92% semanticscholar.org
2,3-DiaminopyridineFormic AcidReflux1H-imidazo[4,5-b]pyridineNot specified mdpi.com

Condensation of 2,3-Diaminopyridine with Substituted Aldehydes

Another prevalent strategy for constructing the 2-substituted-1H-imidazo[4,5-b]pyridine skeleton is the condensation of 2,3-diaminopyridine with various substituted aldehydes. mdpi.comnih.gov This method can be performed under thermal conditions in water, representing an environmentally benign approach. mdpi.com The reaction proceeds via an air-oxidative cyclocondensation in a single step, often resulting in excellent yields of 83-87%. mdpi.com The process involves the initial formation of a Schiff base between one amino group of the diaminopyridine and the aldehyde, followed by intramolecular cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic imidazopyridine ring system. jscimedcentral.com

Reaction Data: Condensation with Substituted Aldehydes

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal, Air oxidation2-Substituted-1H-imidazo[4,5-b]pyridine83-87% mdpi.com
5-Bromo-2,3-diaminopyridineBenzaldehydeEthanol, I₂, Reflux, 24h6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineNot specified rsc.org
2,3-DiaminopyridineBenzaldehyde DerivativesNa₂S₂O₅ adduct, Basic conditions4H-imidazo[4,5-b]pyridinesNot specified nih.gov

Reductive Cyclization from 2-Nitro-3-aminopyridine and Ketones

A distinct approach involves the reductive cyclization of 2-nitro-3-aminopyridine with ketones. mdpi.com This one-step synthesis utilizes a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), to facilitate both the reduction of the nitro group and the subsequent cyclization. mdpi.com The reaction with substituted acetophenones in the presence of SnCl₂·H₂O and formic acid is presumed to proceed through formylation of the aniline (B41778) nitrogen, followed by nitro reduction and cyclization to form the 1H-imidazo[4,5-b]pyridine scaffold. mdpi.com A similar reductive cyclization can be achieved between 4-amino-3-nitropyridines and aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). semanticscholar.org

Reaction Data: Reductive Cyclization

Reactant 1Reactant 2Catalyst/ReagentProductYieldReference
2-Nitro-3-aminopyridineSubstituted AcetophenonesSnCl₂·H₂O, Formic Acid1H-imidazo[4,5-b]pyridinesNot specified mdpi.com
4-Amino-3-nitropyridineAromatic AldehydesNa₂S₂O₄2-Aryl-1H-imidazo[4,5-c]pyridinesNot specified semanticscholar.org

Intramolecular Cyclization using Heterogeneous Catalysts (e.g., Al³⁺-K10 clay)

The use of heterogeneous catalysts offers significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity. jscimedcentral.com Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully employed as a solid acid catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization. mdpi.comjscimedcentral.com This method is notable for its excellent yields (80-93%), tolerance of various functional groups, and the reusability of the catalyst for at least five cycles with only a slight decrease in yield. mdpi.comjscimedcentral.com Montmorillonite K10 clay possesses both Brønsted and Lewis acidity, which facilitates the necessary transformations under mild reaction conditions. researchgate.net

Reaction Data: Heterogeneous Catalysis

ReactantsCatalystKey FeaturesProductYieldReference
Not specified in abstractAl³⁺-K10 montmorillonite clayReusable, environmentally benign, mild conditions2-Substituted 3-ethyl-3H-imidazo[4,5-b]pyridines80-93% mdpi.comjscimedcentral.com

Nucleophilic Aromatic Substitution Approaches (e.g., from 4-phenylsulfonyl tetrafluoropyridine)

Nucleophilic aromatic substitution (SₙAr) provides a pathway to construct the imidazo[4,5-b]pyridine system by forming the imidazole ring through an intramolecular cyclization. One reported example involves the reaction of N-aryl amidines with 4-phenylsulfonyl tetrafluoropyridine. mdpi.com In the presence of a base like sodium bicarbonate in acetonitrile, the reaction proceeds at room temperature, leading to polyfunctional imidazopyridine systems via an intramolecular SₙAr process. mdpi.com The pentafluorophenyl group is also a valuable substituent that can undergo regiospecific nucleophilic replacement of its para-fluorine atom, a strategy used in creating functionalized chromophores. The reactivity in SₙAr reactions is influenced by the position of the leaving group, with the 4-position often being more susceptible to nucleophilic attack than the 2-position in similar heterocyclic systems.

Reaction Data: Nucleophilic Aromatic Substitution

Reactant 1Reactant 2ConditionsMechanismProductReference
N-aryl amidines4-Phenylsulfonyl tetrafluoropyridineNaHCO₃, Acetonitrile, Room TemperatureIntramolecular Nucleophilic Aromatic SubstitutionPolyfunctional heteroaromatic imidazopyridine systems mdpi.com

Palladium-Catalyzed Amide Coupling Reactions

Modern cross-coupling methodologies, particularly those catalyzed by palladium, have become powerful tools for the synthesis of complex heterocycles. A facile synthesis of imidazo[4,5-b]pyridines is enabled by a palladium-catalyzed amide coupling reaction. mdpi.com This approach involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by an in-situ cyclization and dehydration, to efficiently yield the desired products in a single vessel. mdpi.com Optimized conditions often utilize palladium catalysts with specific phosphine (B1218219) ligands, such as Me₄tBu-XPhos or Xantphos, in solvents like tert-butanol (B103910) or a 1,4-dioxane/tert-amyl alcohol mixture. mdpi.comadichemistry.com This strategy provides rapid access to a diverse range of substituted imidazo[4,5-b]pyridines and has been applied to the total synthesis of related natural products and mutagens. mdpi.comadichemistry.com

Reaction Data: Palladium-Catalyzed Amide Coupling

Reactant 1Reactant 2Catalyst/LigandKey FeaturesProductReference
2-Chloro-3-amino-pyridinesPrimary AmidesPd catalyst, Me₄tBu-XPhosOne-pot reaction, in-situ cyclization/dehydrationSubstituted imidazo[4,5-b]pyridines mdpi.com
3-Amino-2-chloropyridineNot specifiedPalladium catalystTandem cross-coupling/cyclizationImidazo[4,5-b]pyridine core adichemistry.com
3-Amino-N-Boc-4-chloropyridineAmidesPalladium catalystAmidation/cyclization strategyImidazo[4,5-c]pyridines

Green Chemistry Approaches (e.g., Air Oxidation in Aqueous Medium, H2O-IPA Tandem Reactions)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the 1H-imidazo[4,5-b]pyridine core, to minimize environmental impact. These approaches prioritize the use of non-toxic solvents, reduce reaction times, and simplify purification processes.

One notable eco-friendly method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water. mdpi.com This process utilizes air as a natural and clean oxidizing agent, leading to the formation of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives through an air oxidative cyclocondensation. mdpi.com This one-step reaction provides excellent yields without the need for hazardous oxidative reagents. mdpi.com

Another significant green synthetic route is the use of a water-isopropanol (H₂O-IPA) medium for a one-pot tandem reaction. acs.orgresearchgate.net This method starts from 2-chloro-3-nitropyridine (B167233) and involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with primary amines, followed by the in situ reduction of the nitro group, and subsequent heteroannulation with aldehydes. researchgate.net This process is highly efficient, requires only one chromatographic purification step, and is considered superior to many existing methods due to the abundance of reagents and its capacity for expanding structural diversity. researchgate.net The use of Zn/HCl in the H₂O-IPA medium significantly shortens the reduction step time, further aligning with green chemistry principles. acs.orgresearchgate.net

The following table summarizes key aspects of these green chemistry approaches.

MethodStarting MaterialsKey Reagents/ConditionsAdvantages
Air Oxidation 2,3-Diaminopyridine, Aryl AldehydesWater, Thermal conditions, Air oxidationEco-friendly, No hazardous oxidants, Excellent yields. mdpi.com
H₂O-IPA Tandem Reaction 2-Chloro-3-nitropyridine, Primary Amines, AldehydesH₂O-IPA, Zn/HClOne-pot synthesis, High efficiency, Simple purification, Reduced reaction time. acs.orgresearchgate.net

Derivatization Strategies for 1H-Imidazo[4,5-b]pyridine-2-carboxamide Analogues

The derivatization of the 1H-imidazo[4,5-b]pyridine scaffold is crucial for developing new therapeutic agents. Various strategies are employed to introduce diverse functional groups and side chains, thereby modulating the biological activity of the resulting analogues.

N-Alkylation Reactions and Regioselectivity (N1, N3, N4 positions)

N-alkylation of the 1H-imidazo[4,5-b]pyridine ring is a common derivatization strategy, but it often leads to a mixture of regioisomers due to the presence of multiple nitrogen atoms (N1, N3, and N4) that can be alkylated. bohrium.com The regioselectivity of this reaction is influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the imidazopyridine core. bohrium.comresearchgate.net

Studies have shown that the alkylation of the imidazo[4,5-b]pyridine system can occur at the N1, N3, and N4 positions. bohrium.com For instance, N-benzylation of certain imidazo[4,5-b]pyridine derivatives with benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can result in a mixture of three regioisomers. bohrium.com However, it has been observed that N-benzylation tends to occur preferentially on the pyridine moiety, yielding the N4-regioisomer in a higher ratio. bohrium.comnih.gov The structural assignment of these regioisomers is typically confirmed using advanced NMR techniques such as 2D-NOESY and HMBC experiments. bohrium.comnih.gov

The choice of base and solvent can also direct the regioselectivity. For example, the reaction of 2-formamido-3-aminopyridine with alkyl halides in the presence of cesium carbonate can selectively yield N-3 substituted imidazo[4,5-b]pyridines. researchgate.net In contrast, reductive amination of the same intermediate with aldehydes using borane-pyridine affords N-1 substituted derivatives. researchgate.net

The table below illustrates the regioselective outcomes of N-alkylation under different conditions.

Starting MaterialAlkylating AgentBase/ConditionsMajor Regioisomer(s)
Imidazo[4,5-b]pyridine derivativesBenzyl bromideK₂CO₃, DMFN4, with N1 and N3 isomers also formed. bohrium.comnih.gov
2-Formamido-3-aminopyridineAlkyl halidesCesium carbonateN3. researchgate.net
2-Formamido-3-aminopyridineAldehydesBorane-pyridine, Acetic acidN1. researchgate.net

Functionalization at the C-2 Position of the Imidazole Ring

The C-2 position of the imidazole ring in the 1H-imidazo[4,5-b]pyridine system is a key site for introducing structural diversity. A common method to achieve this is through the condensation of 2,3-diaminopyridine with various aldehydes. mdpi.comjscimedcentral.com This reaction allows for the incorporation of a wide range of aryl and heteroaryl substituents at the C-2 position. jscimedcentral.com The reaction can be promoted by catalysts such as zinc triflate in methanol, which provides good yields under relatively mild conditions. jscimedcentral.com Alternatively, eco-friendly methods using water as a solvent and air as the oxidant can also be employed. mdpi.com

Functionalization at the C-7 Position of the Pyridine Ring (e.g., Photocatalytic C(sp²)-C(sp²) Cross-Coupling)

The C-7 position of the pyridine ring offers another avenue for functionalization. A notable modern technique for this is the use of photocatalytic C(sp²)-C(sp²) cross-coupling reactions. This method allows for the introduction of aryl groups at the C-7 position. For instance, a series of 7-aryl-1H-imidazo[4,5-b]pyridines have been successfully synthesized via a photoredox mechanism, demonstrating the utility of this approach for creating novel derivatives. bohrium.com

Synthesis of Carboxamide Derivatives (e.g., from Imidazo[4,5-b]pyridine-7-carboxylic Acid)

Carboxamide derivatives at the C-7 position are of significant interest. These are typically synthesized from the corresponding 3H-imidazo[4,5-b]pyridine-7-carboxylic acid. google.com The carboxylic acid intermediate itself can be prepared from 3H-imidazo[4,5-b]pyridine-7-cyano compounds through hydrolysis. google.com The subsequent conversion of the carboxylic acid to the carboxamide can be achieved through standard amide coupling reactions. researchgate.net A library of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamides has been synthesized using a series of reactions including condensation, oxidation, and acid-amide coupling. researchgate.net

Introduction of Diverse Side Chains and Substituents

The synthesis of a wide array of 1H-imidazo[4,5-b]pyridine analogues is driven by the need to explore structure-activity relationships for various biological targets. This involves the introduction of diverse side chains and substituents at different positions of the heterocyclic core. For example, solid-phase synthesis has been employed to create trisubstituted imidazo[4,5-b]pyridines, allowing for the systematic variation of substituents. acs.org This strategy involves reacting polymer-supported amines with 2,4-dichloro-3-nitropyridine, followed by substitution with another amine, reduction of the nitro group, and cyclization with an aldehyde. acs.org This combinatorial approach facilitates the generation of a large number of derivatives for biological screening.

Analytical and Spectroscopic Characterization of Synthesized Compounds

The elucidation of the structures of newly synthesized 1H-imidazo[4,5-b]pyridine derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide crucial information regarding the molecular framework, functional groups, and elemental composition of the compounds, ensuring the correct structures are assigned.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental tools for the characterization of 1H-imidazo[4,5-b]pyridine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is instrumental in determining the carbon-hydrogen framework of the molecule. uctm.edudtic.mil Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, confirming the molecular formula. nih.govmdpi.commdpi.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govacs.orgresearchgate.net

¹H NMR spectra of 1H-imidazo[4,5-b]pyridine derivatives typically show characteristic signals for the protons on the pyridine and imidazole rings. For instance, in a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, the pyridine protons appear as doublets or multiplets in the aromatic region of the spectrum. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their substitution pattern. uctm.edu

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine core are influenced by the nature and position of substituents. uctm.edunih.gov For example, in a study of N-substituted imidazo[4,5-b]pyridines, the ¹³C NMR spectra were crucial for differentiating between N1, N3, and N4 regioisomers formed during alkylation reactions. nih.gov

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation behavior. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose, often showing the protonated molecule [M+H]⁺ or other adducts. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. acs.org

Infrared (IR) spectroscopy is utilized to identify characteristic vibrational frequencies of functional groups. For 1H-imidazo[4,5-b]pyridine derivatives, IR spectra can confirm the presence of N-H stretching vibrations from the imidazole ring, C=N and C=C stretching vibrations from the aromatic rings, and vibrations associated with various substituents. nih.govresearchgate.net For example, in a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, characteristic IR bands were observed for the N-O stretching of the nitro group and the C-O stretching of the ether linkage. nih.gov

Table 1: Spectroscopic Data for Selected 1H-Imidazo[4,5-b]pyridine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)Key IR Bands (cm⁻¹)Reference
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46275.99/277.13 ([M+H]⁺)Not specified mdpi.com
2-(4-methylphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine2.3 (s, 3H), 7.2–7.3 (m, 4H), 7.66 (d, 1H), 7.9 (dd, 2H), 8.1–8.1 (m, 3H)100.9, 115.0, 129.3, 139.7, 140.4, 151.2, 156.0345.57 ([M-H]⁻)1350 (N-O str), 1240 (C-O ether), 1650, 1710, 1810 (aromatic ring), 3140 (O-H str) nih.gov
2-(3-bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine7.3 (dd, 2H), 7.4 (td, 1H), 7.5 (dd, 1H), 7.6 (dd, 1H), 7.7 (d, 1H), 8.0 (s, 1H), 8.1 (dd, 2H), 8.4 (d, 1H)100.9, 126.8, 135.2, 140.4, 151.5, 156.0409.45 ([M-H]⁻)1490 (N-O str), 1190 (C-O ether), 1660, 1720, 1740 (aromatic ring), 3340 (O-H str) nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. researchgate.net This method is invaluable for the unambiguous determination of the molecular structure of 1H-imidazo[4,5-b]pyridine derivatives, including bond lengths, bond angles, and intermolecular interactions. uctm.edunih.gov

X-ray diffraction studies have been used to confirm the structures of various synthesized imidazo[4,5-b]pyridine compounds. For instance, the crystal structure of 1H-imidazo[4,5-b]pyridine itself has been determined, revealing that the molecule crystallizes in an orthorhombic space group Pna21. researchgate.net The analysis showed a planar conformation of the molecular skeleton and the presence of N-H···N hydrogen bonds, which are characteristic of this system. researchgate.net

In another study, single-crystal X-ray diffraction was used to definitively characterize the regioisomers formed during the alkylation of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine. uctm.edu This technique provided conclusive evidence for the N-substitution pattern, which can be challenging to determine solely by spectroscopic methods. The crystal structures also provide insights into the packing of molecules in the solid state and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. nih.gov

Table 2: Crystallographic Data for 1H-Imidazo[4,5-b]pyridine

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPna2₁ (C₂ᵥ⁹) researchgate.net
Z4 researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical and molecular formulas of newly synthesized 1H-imidazo[4,5-b]pyridine derivatives. mdpi.com

The experimentally determined elemental composition is compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the synthesized compound. mdpi.com For example, in the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, elemental analysis was used to confirm the composition of the final product. mdpi.com This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the synthesized compounds. researchgate.netresearchgate.netscispace.com

Table 3: Elemental Analysis Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

ElementCalculated (%)Found (%)Reference
C52.58Not specified in abstract mdpi.com
H2.94Not specified in abstract mdpi.com
N15.33Not specified in abstract mdpi.com

Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 B Pyridine 2 Carboxamide Analogues

Impact of Substitution Patterns on Biological Activity

The biological activity of 1H-Imidazo[4,5-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govnih.govnih.gov

Role of Alkylation Site (N1, N3, N4) on Biological Profile

The alkylation of the imidazo[4,5-b]pyridine core can occur at the N1, N3, or N4 positions, and the specific site of alkylation plays a crucial role in determining the biological activity of the resulting compounds. nih.gov The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives often yields a mixture of N3 and N4 regioisomers. nih.govresearchgate.net However, the use of ethyl 2-bromoacetate can lead to the formation of all three N1, N3, and N4 regioisomers. nih.govresearchgate.net

The differential alkylation is significant as the biological profile of the resulting analogues can vary substantially. nih.gov For instance, molecular docking studies have been employed to investigate the potential interactions of N1, N3, and N4 regioisomers with the active sites of enzymes like Dihydrofolate reductase (DHFR). nih.govresearchgate.net These studies confirmed that the analogues adopt various important interactions with the amino acids of the target enzyme. nih.govresearchgate.net Subsequent in vitro testing of the most promising molecules from these docking studies revealed their antibacterial activity. nih.govresearchgate.net

It has also been observed that the introduction of a methyl group at the N1-position can enhance the bioactivity of imidazo[4,5-b]pyridines. researchgate.net In some cases, N-alkylation can lead to a mixture of monoalkylated and polyalkylated products, which can complicate the analysis of their biological effects. mdpi.com

Influence of Substituents at the C-2 Position

The C-2 position of the imidazo[4,5-b]pyridine ring is a key site for modification to modulate biological activity. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides, the presence of a hetero-aryl group on the C-2 phenyl ring generally improved potency against Mycobacterium tuberculosis. researchgate.net

In another study, the synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives yielded compounds with notable antimicrobial activities. nih.gov The nature of the substituent on the phenyl ring at the C-2 position was found to be a determinant of their biological profile. nih.gov

Effects of Substituents at the C-7 Position

Substituents at the C-7 position of the imidazo[4,5-b]pyridine ring system can also have a profound impact on biological activity. For instance, the presence of a bromine atom at this position has been shown to significantly increase the antiproliferative activity of amidino-substituted imidazo[4,5-b]pyridines. nih.gov

A bromo-substituted derivative with an unsubstituted amidino group at the phenyl ring (compound 10) and another with a 2-imidazolinyl group (compound 14) demonstrated potent inhibitory activity against colon carcinoma at sub-micromolar concentrations. nih.govnih.gov This highlights the synergistic effect of substitutions at both the C-7 and C-2 positions in enhancing anticancer properties.

Stereochemical Considerations and Activity

While the provided information does not delve deeply into the stereochemical aspects of 1H-Imidazo[4,5-b]pyridine-2-carboxamide itself, the general principles of stereochemistry in drug design are highly relevant. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a biological target. For some kinase inhibitors with a pyridine (B92270) moiety, steric hindrance can play an important role in the interaction with the tyrosine kinase receptor. wikipedia.org The specific stereoisomer of a chiral compound can exhibit vastly different potency and efficacy. Future studies focusing on the stereoselective synthesis and evaluation of this compound analogues could provide valuable insights into optimizing their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds, understanding mechanisms of action, and optimizing lead compounds. nih.govmdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. slideshare.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. slideshare.net

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity. slideshare.netfrontiersin.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. slideshare.net

For imidazo[4,5-b]pyridine derivatives, QSAR studies have been employed to understand the factors governing their tuberculostatic activity. nih.gov These studies revealed that the hydrophobicity of the compounds was a decisive factor for their activity, leading to the derivation of a QSAR equation to guide the rational design of more potent derivatives. nih.gov

Ligand Efficiency and Binding Affinity Correlations

Ligand efficiency (LE) and binding affinity are crucial metrics in drug discovery for evaluating the quality of a compound. nih.gov Binding affinity refers to the strength of the interaction between a ligand and its target, while ligand efficiency normalizes this affinity by the size of the molecule (typically the number of non-hydrogen atoms). researchgate.netnih.gov

The concept of ligand efficiency is particularly valuable in fragment-based drug discovery, where small, low-affinity fragments with high ligand efficiency are optimized into potent leads. nih.gov A higher LE value indicates that a molecule is more efficient at binding to its target on a per-atom basis. researchgate.netcore.ac.uk

For imidazo[4,5-b]pyridine analogues, the correlation between their structure and binding affinity is a key aspect of SAR studies. Molecular docking simulations can predict the binding modes and estimate the binding energies of these compounds within the active site of a target protein. nih.govresearchgate.net These computational predictions, combined with experimental binding assays, provide a comprehensive understanding of the ligand-target interactions.

The table below illustrates the inhibitory concentrations of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines, providing an insight into their binding affinities.

CompoundCell LineIC₅₀ (µM)
10 SW620 (Colon Carcinoma)0.4 nih.govnih.gov
14 SW620 (Colon Carcinoma)0.7 nih.govnih.gov
8 HeLa, SW620, K-5621.8–3.2 nih.gov

These values indicate a strong binding affinity of these compounds to their respective cellular targets. The optimization of both binding affinity and ligand efficiency is a central goal in the development of this compound analogues as potential drug candidates.

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Investigations

Antiproliferative and Anticancer Activities

Derivatives of the imidazo[4,5-b]pyridine nucleus have demonstrated potent antiproliferative and anticancer effects through various mechanisms of action. These compounds target key regulators of cell cycle progression, gene expression, and cytoskeletal dynamics.

Inhibition of Kinase Targets

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of several important kinases.

Aurora Kinases : These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers. A hit-generation and exploration approach led to the discovery of a potent, novel inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. This compound, an imidazo[4,5-b]pyridine derivative, showed significant inhibitory activity and inhibited cell proliferation. Further optimization within this chemical series produced dual inhibitors of FLT3 and Aurora kinases, which are being explored as treatments for acute myeloid leukemia (AML). nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) : GSK-3β is a serine/threonine kinase implicated in numerous diseases, including cancer and Alzheimer's disease. researchgate.netnih.gov Researchers have designed and synthesized series of imidazo[1,2-b]pyridazine (B131497) and imidazo[1,5-a]pyridine (B1214698) derivatives that act as potent GSK-3β inhibitors. researchgate.netnih.gov While these are related scaffolds, they highlight the potential of the broader imidazopyridine class to target this key enzyme. Computational and crystallographic studies have helped to understand the structure-activity relationships, revealing the importance of specific hydrogen bonds for tight interaction within the ATP-binding pocket of the enzyme. nih.gov

While direct inhibition of AKT, CDK-2, JNK-1, PBK, and c-Met Kinase by 1h-Imidazo[4,5-b]pyridine-2-carboxamide itself is not extensively detailed in the provided sources, the broader imidazopyridine class has shown activity against other related kinases. For instance, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs) for glioblastoma.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Target Kinase(s) Activity (IC₅₀/K_d_) Source(s)
Compound 31 Aurora-A IC₅₀: 0.042 µM
Aurora-B IC₅₀: 0.198 µM
Aurora-C IC₅₀: 0.227 µM
Compound 27e Aurora-A K_d_: 7.5 nM nih.gov
Aurora-B K_d_: 48 nM nih.gov

Modulation of Bromodomain and Extra-Terminal (BET) Proteins

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a critical role in regulating the transcription of genes involved in cell growth and proliferation, including oncogenes. A series of 1H-imidazo[4,5-b]pyridine derivatives were identified as potent and selective inhibitors of BET proteins. researchgate.net Through iterative optimization, a lead compound, DDO-8926, was developed which demonstrated a unique binding mode and excellent selectivity for BET proteins. researchgate.net This research highlights the potential of this scaffold in developing epigenetic modulators for therapeutic use. researchgate.net

Dual Inhibition Strategies (e.g., BET/HDAC)

A novel therapeutic strategy involves the simultaneous inhibition of multiple epigenetic targets. Researchers have successfully designed dual inhibitors that target both BET proteins and histone deacetylases (HDACs), which are central regulators of chromatin structure and transcription. researchgate.net One such highly potent dual inhibitor demonstrated excellent and balanced activities against the BET protein BRD4 and the enzyme HDAC1. nih.gov This dual-action compound showed significantly higher antitumor potency in both in vitro and in vivo models of pancreatic cancer compared to the administration of individual BET and HDAC inhibitors, showcasing the advantages of this multi-target approach. nih.govresearchgate.net

Table 2: Dual BET/HDAC Inhibitory Activity

Compound/Derivative Target(s) Activity (IC₅₀) Source(s)
Compound 13a BRD4 BD1 11 nM nih.gov

Mechanisms of Antiproliferative Effects in Cellular Models (e.g., Tubulin Polymerization Inhibition)

The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several imidazo[4,5-b]pyridine derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. A study on imidazo[4,5-b]pyridine derived acrylonitriles identified three compounds with strong antiproliferative activity in the submicromolar range. nih.gov Further experiments confirmed that these compounds target tubulin, interfering with microtubule polymerization. nih.gov Computational analysis suggested that these molecules bind to the extended colchicine (B1669291) site on the surface between tubulin subunits. nih.gov Notably, a lead molecule from this series potently inhibited cancer cell migration without affecting the viability of normal cells at high concentrations. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Spectrum and Efficacy (Gram-positive vs. Gram-negative bacteria)

The antibacterial activity of various imidazo[4,5-b]pyridine derivatives has been evaluated against a range of bacterial strains. Studies consistently show that these compounds tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.netnih.gov For example, in one study, derivatives were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with the Gram-positive strain showing greater sensitivity. researchgate.netnih.gov

However, some derivatives have demonstrated broad-spectrum activity. One study found that a derivative with a para-NO₂ group was significantly effective against both a Gram-positive bacterium (Streptococcus fasciens) and a Gram-negative bacterium (Pseudomonas aeruginosa), with a Minimum Inhibitory Concentration (MIC) lower than the standard antibiotic Chloramphenicol. researchgate.net Conversely, another study on amidino-substituted derivatives found that most compounds lacked antibacterial activity, with one exception showing moderate activity against E. coli. nih.gov The antibacterial potential of this scaffold is also being explored for treating tuberculosis, with studies focusing on its activity against Mycobacterium tuberculosis.

Table 3: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Derivative Type Bacterial Strain Activity (MIC) Source(s)
Amidino-substituted (Cmpd 14) E. coli 32 µM nih.gov
para-NO₂ substituted (Cmpd 10b) Streptococcus fasciens < Chloramphenicol researchgate.net
Pseudomonas aeruginosa < Chloramphenicol researchgate.net
Various Derivatives Bacillus cereus (Gram +) More Sensitive researchgate.netnih.gov

Antifungal Efficacy against Pathogenic Strains (e.g., Puccinia polysora, Erysiphe graminis, Aspergillus flavus)

Derivatives of the 1H-imidazo[4,5-b]pyridine scaffold have demonstrated notable fungicidal properties against a range of plant-pathogenic fungi. Bioassays have confirmed that compounds from this class exhibit potent activities against pathogens such as Erysiphe graminis and Puccinia polysora. researchgate.netresearchgate.net For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their fungicidal capabilities. researchgate.net One particular derivative, 2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole, showed exceptional potency against P. polysora, with an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. researchgate.netresearchgate.net

The structure-activity relationship appears to be significantly influenced by substituents on the pyridine (B92270) and benzene (B151609) rings. researchgate.net Further studies have also shown that certain imidazo[4,5-g]quinoxaline derivatives, which share a related structural core, display moderate to weak antifungal activity against Aspergillus flavus. nih.gov Research into pyrazole (B372694) derivatives has also highlighted activity against Aspergillus flavus, indicating a broader interest in nitrogen-containing heterocyclic compounds for antifungal applications. nih.gov

Table 1: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives

Pathogenic StrainCompound/DerivativeObserved ActivityReference
Puccinia polysora2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazoleEC50: 4.00 mg/L researchgate.netresearchgate.net
Erysiphe graminisImidazo[4,5-b]pyridine derivativesPotent fungicidal activity researchgate.netresearchgate.net
Aspergillus flavusImidazo[4,5-g]quinoxaline derivativesModerate to weak activity nih.gov

Antiviral Efficacy and Selective Activity (e.g., against Respiratory Syncytial Virus (RSV))

The antiviral potential of imidazo[4,5-b]pyridine derivatives has been evaluated against a panel of DNA and RNA viruses. mdpi.com While broad-spectrum antiviral activity was not consistently observed, certain derivatives demonstrated selective and moderate activity against Respiratory Syncytial Virus (RSV). mdpi.comnih.gov Specifically, a bromo-substituted derivative featuring an unsubstituted phenyl ring (compound 7) and a para-cyano-substituted derivative (compound 17) were identified as having anti-RSV activity, with EC50 values of 21 μM and 58 μM, respectively. mdpi.comnih.gov These findings underscore the potential for developing targeted antiviral agents from this chemical family. mdpi.com

Table 2: Anti-RSV Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeVirusActivity (EC50)Reference
Bromo-substituted derivative (Cpd 7)Respiratory Syncytial Virus (RSV)21 μM mdpi.comnih.gov
para-Cyano-substituted derivative (Cpd 17)Respiratory Syncytial Virus (RSV)58 μM mdpi.comnih.gov

Antitubercular Activities

Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

The 1H-imidazo[4,5-b]pyridine nucleus is a key structural motif in the development of novel antitubercular agents. Various derivatives have been synthesized and screened for their in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. nih.gov Several compounds within this class have been identified as potent analogues, with some exhibiting Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. nih.gov For example, in one study, four derivatives from a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines showed significant potency, with MIC values of 0.6, 0.5, 0.8, and 0.7 μmol/L. nih.gov Early research also confirmed that amides and other derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid possess antituberculotic activity. nih.gov

Identification of Specific Molecular Targets (e.g., DprE1 Inhibitors)

A critical molecular target for imidazo[4,5-b]pyridine-based antitubercular compounds has been identified as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. The inclusion of a 4-nitrophenoxy group at the 6th position of the imidazo[4,5-b]pyridine ring was a strategic choice, as nitro-containing compounds have been shown to bind to the cys387 residue of the DprE1 enzyme. nih.gov Molecular docking studies of potent 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have revealed promising interactions with DprE1 residues, suggesting these compounds may act as effective inhibitors of this key enzyme. nih.gov

Enzyme Inhibition Beyond Kinases

Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) is a well-established drug target for various therapeutic areas, including cancer and infectious diseases. nih.govmedchemexpress.com The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to interact with and inhibit DHFR. Theoretical studies using molecular docking have been conducted to determine the potential binding modes of N1, N3, and N4 regioisomers of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives with the active site of DHFR. nih.gov These computational analyses confirmed that the analogues could form numerous important interactions with the amino acid residues of the target enzyme, indicating a potential mechanism for their observed biological activities. nih.gov

DNA Gyrase Inhibition

Derivatives of 1h-Imidazo[4,5-b]pyridine have been investigated for their antibacterial properties, which are linked to the inhibition of DNA gyrase. This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair. The inhibitory activity of these compounds makes them candidates for the development of new antibacterial agents. The core structure of 1h-Imidazo[4,5-b]pyridine serves as a scaffold for designing molecules that can effectively target DNA gyrase.

Proton Pump Inhibition

Certain derivatives of imidazo[4,5-b]pyridine have demonstrated the ability to inhibit the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in acid secretion in the stomach. The inhibitory mechanism of these compounds is believed to involve the pyridine nitrogen atom within the imidazopyridine ring, which is thought to be crucial for their activity.

Aromatase Inhibition

Research has explored the potential of 1h-Imidazo[4,5-b]pyridine derivatives as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent breast cancer. The specific structural features of these compounds allow them to interact with the active site of the aromatase enzyme, thereby blocking its function.

Nitric Oxide Synthase (iNOS) Selective Inhibition

Derivatives of 1h-Imidazo[4,5-b]pyridine have been identified as selective inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The selectivity of these compounds for iNOS over other isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical aspect of their therapeutic potential, as it may reduce the risk of side effects associated with non-selective inhibition.

Receptor Modulation and Agonism/Antagonism

In addition to enzyme inhibition, this compound and its analogs have been shown to modulate the activity of important receptors.

GABAA Receptor Positive Allosteric Modulation

Compounds featuring the imidazo[4,5-b]pyridine scaffold have been developed as positive allosteric modulators of the GABAA receptor. These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. By enhancing the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), these modulators can produce sedative, hypnotic, and anxiolytic effects.

Angiotensin II Receptor Antagonism (AT1 and AT2)

The 1h-Imidazo[4,5-b]pyridine structure has been utilized as a basis for designing antagonists of the angiotensin II receptor, specifically the AT1 subtype. The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis, and blockade of the AT1 receptor is a well-established strategy for treating hypertension. The development of these antagonists involves modifying the imidazopyridine core to achieve high affinity and selectivity for the AT1 receptor.

Thromboxane (B8750289) A2 Antagonism

Derivatives of 1h-Imidazo[4,5-b]pyridine have been synthesized and evaluated as potential antagonists of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.gov Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, making its receptor a key target for anti-thrombotic therapies.

In vitro studies on a series of 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with an alkanoic acid chain demonstrated significant affinity for TXA2/PGH2 receptors on human platelets. The affinity was determined through radioligand binding assays. Structure-activity relationship (SAR) studies revealed that compounds featuring a 3,3-dimethylbutanoic acid side chain in the 2-position were the most potent. For instance, compound 23c showed a high affinity with a Ki value of 7 nM. The compound UP 116-77 (4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid) also emerged as a potent derivative from this series. nih.gov

CompoundStructureReceptor Affinity (Ki)
23c 3-benzyl-2-(3,3-dimethylbutanoic acid)imidazo[4,5-b]pyridine derivative7 nM
UP 116-77 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acidData not specified in abstract

This table presents the receptor affinity of select imidazo[4,5-b]pyridine derivatives for the human platelet TXA2/PGH2 receptor. nih.gov

While some imidazopyridine isomers, such as imidazo[1,5-a]pyridines, have been investigated as thromboxane A2 synthetase inhibitors, the primary mechanism explored for the imidazo[4,5-b]pyridine class in this context is receptor antagonism. nih.gov

Other Pharmacological Effects

Antimitotic Properties

Certain derivatives of imidazo[4,5-b]pyridine have demonstrated properties that interfere with cell division, identifying them as potential antimitotic agents. Early research showed that one such active derivative could cause an accumulation of cells in the mitosis phase of the cell cycle. mdpi.com

More recent studies have focused on imidazo[4,5-b]pyridine-derived acrylonitriles. These compounds were evaluated for their antiproliferative effects against various human cancer cell lines, with some derivatives showing potent activity in the sub-micromolar range (IC50 0.2–0.6 μM). Further investigation through immunofluorescence staining and in vitro tubulin polymerization assays confirmed that the cellular target for these compounds was tubulin. mdpi.com By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, a crucial apparatus for cell division, leading to cell cycle arrest and subsequent cell death. The lead compound from this series potently inhibited cancer cell proliferation and migration without affecting the viability of normal cells at the tested concentrations. mdpi.com

Inotropic Effects

Imidazo[4,5-b]pyridine derivatives have been evaluated for their inotropic effects, meaning their ability to alter the force of heart muscle contractions. A series of 2-substituted 1H-imidazo[4,5-b]pyridines were found to be consistently more potent as positive inotropic agents than their corresponding imidazo[4,5-c] isomers in isolated guinea pig papillary muscle preparations. researchgate.net

The compound Sulmazole , an imidazo[4,5-b]pyridine derivative, has been studied for its positive inotropic action. Its mechanism appears to be twofold, involving the inhibition of both Na,K-ATPase and phosphodiesterase III (PDE III). nih.gov The position of the pyridine nitrogen in the imidazo[4,5-b]pyridine structure was found to be crucial for its affinity to Na,K-ATPase. Sulmazole's reduced analog, EMD 46512 , which lacks the methylsulfinyl oxygen, is a more potent inhibitor of Na,K-ATPase and acts predominantly through this mechanism. nih.gov In contrast, the inhibition of PDE III contributes to the inotropic effect of Sulmazole, a mechanism it shares with its imidazo[4,5-c]pyridine isomer, Isomazole . nih.gov

CompoundClassInotropic MechanismIC50 (PDE III)IC50 (Na,K-ATPase)Inotropic Potency (EC50)
Sulmazole Imidazo[4,5-b]pyridinePDE III & Na,K-ATPase Inhibition49 µM350 µM180 µM
EMD 46512 Imidazo[4,5-b]pyridineNa,K-ATPase Inhibition34 µM8.5 µM8.2 µM
Isomazole Imidazo[4,5-c]pyridinePDE III Inhibition18 µMLittle effectData not specified

This table summarizes the in vitro mechanisms and potencies of select imidazopyridine inotropes on guinea pig heart preparations. nih.gov

Antiglycation and Antioxidative Potential

Novel synthetic derivatives of imidazo[4,5-b]pyridine have shown promise as both antiglycation and antioxidant agents. A series of imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for these properties. droracle.ai Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications. The antioxidant potential relates to the ability to neutralize harmful reactive oxygen species (ROS).

The research indicated that the presence and number of hydroxyl groups on the benzohydrazone moiety influenced the antiglycation and antioxidative activities, likely due to their high redox potentials and ability to donate electrons. mdpi.com Similarly, studies on N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have also confirmed their antioxidative potential. nih.gov

Anti-inflammatory Pathways

The imidazo[4,5-b]pyridine scaffold is a structural component of molecules with significant anti-inflammatory activity. nih.gov One derivative, compound 22 , has been studied for its ability to reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells, suggesting its potential in treating conditions like retinal ischemia. researchgate.net

A key anti-inflammatory mechanism for this class of compounds involves the inhibition of cyclooxygenase (COX) enzymes. A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. Compound 3f from this series demonstrated a 2-fold selectivity for COX-2 over COX-1. patsnap.com Molecular docking studies showed that its binding mode within the active site of the COX-2 enzyme was similar to that of the selective COX-2 inhibitor, Celecoxib. patsnap.com The broader imidazo[4,5-b]pyridine scaffold has also been noted for its capacity to suppress inflammation via COX-2 inhibition. nih.gov

CompoundTarget EnzymeIC50Selectivity
3f COX-121.8 µmol/L2-fold for COX-2
3f COX-29.2 µmol/L2-fold for COX-2

This table shows the in vitro COX enzyme inhibitory activity of a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative. patsnap.com

Anti-neuropathic Activity

Derivatives of 1H-Imidazo[4,5-b]pyridine have been identified as promising agents for the treatment of neuropathic pain, a condition arising from nerve injury that leads to continuous inflammation and excitability. Research has led to the discovery of potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins based on this scaffold. nih.gov

One such optimized inhibitor, DDO-8926 , demonstrated excellent selectivity for BET proteins and favorable drug-like properties. In preclinical models of spared nerve injury in mice, DDO-8926 significantly alleviated mechanical hypersensitivity. Its mechanism of action involves the inhibition of pro-inflammatory cytokine expression and the reduction of neuronal excitability, addressing two key pathological components of neuropathic pain. nih.gov

Antihypertensive Activity (for related scaffolds)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent, orally active antagonists of the angiotensin II receptor, a key target in the management of hypertension. nih.gov The renin-angiotensin system plays a crucial role in blood pressure regulation, and its blockade is a well-established therapeutic strategy.

In a notable study, a series of imidazo[4,5-b]pyridines were synthesized and evaluated for their dual activity as angiotensin II type 1 (AT1) receptor blockers and peroxisome proliferator-activated receptor-γ (PPARγ) agonists. osti.gov One particular compound from this series, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine (a related scaffold to this compound), demonstrated significant antihypertensive effects in an animal model of hypertension. osti.gov This compound was shown to be a potent AT1 receptor blocker with an IC50 of 1.6 nM. osti.gov In spontaneously hypertensive rats (SHR), this derivative effectively lowered blood pressure, highlighting the potential of the imidazo[4,5-b]pyridine core in developing novel antihypertensive agents. osti.gov

Another study focused on the synthesis of pyridino[1,2-a]imidazo[5,4-b]indole, a related tricyclic compound, which exhibited strong antihypertensive activity in spontaneously hypertensive rats. scilit.com

Table 1: Antihypertensive Activity of a Related Imidazo[4,5-b]pyridine Derivative

Compound Animal Model Activity Reference
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine Spontaneously Hypertensive Rats (SHR) Potent AT1 receptor blocker (IC50 = 1.6 nM), efficacious in lowering blood pressure osti.gov
Pyridino[1,2-a]imidazo[5,4-b]indole Spontaneously Hypertensive Rats (SHR) Strong antihypertensive activity scilit.com

Anti-obesity Properties

The direct anti-obesity properties of this compound have not been extensively detailed in the reviewed scientific literature. However, the anti-inflammatory properties of the broader imidazo[4,5-b]pyridine class may suggest a potential, indirect role in mitigating obesity-related inflammation. mdpi.com Chronic low-grade inflammation is a known characteristic of obesity and contributes to its metabolic complications. While one study noted the investigation of an imidazo[4,5-b]pyridine derivative for its ability to inhibit inflammatory reactions associated with obesity, specific data on its effects on weight reduction or adiposity were not provided. mdpi.com Further research is required to establish a direct link between this compound and anti-obesity effects.

Anti-diabetes Properties

The imidazo[4,5-b]pyridine scaffold has shown promise in the context of anti-diabetic activity, primarily through the modulation of PPARγ. osti.gov PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism, and its activation is the mechanism of action for the thiazolidinedione class of anti-diabetic drugs.

The aforementioned study on dual AT1 receptor and PPARγ modulators identified a specific imidazo[4,5-b]pyridine derivative with significant anti-diabetic effects. osti.gov The compound, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine, acted as a partial PPARγ agonist with an EC50 of 212 nM. osti.gov In a preclinical model of insulin (B600854) resistance, the male Zucker diabetic fatty (ZDF) rat, this compound demonstrated robust glucose and triglyceride-lowering effects. osti.gov These findings underscore the potential of the imidazo[4,5-b]pyridine scaffold in the development of new therapeutic agents for type 2 diabetes. osti.gov

Table 2: Anti-diabetic Activity of a Related Imidazo[4,5-b]pyridine Derivative

Compound Animal Model Mechanism of Action Observed Effects Reference
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine Zucker Diabetic Fatty (ZDF) Rat Partial PPARγ agonism (EC50 = 212 nM) Robust lowering of glucose and triglycerides osti.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, reactivity, and other molecular properties, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1H-imidazo[4,5-b]pyridine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G**, are performed to optimize the molecular geometry and analyze the electronic properties. nih.govmdpi.com These calculations help in understanding the stability and reactivity of the molecule. nih.govirjweb.com Tautomerism is a significant aspect of the imidazo[4,5-b]pyridine system, and DFT can be used to determine the most stable tautomeric form by comparing the minimization energies of all possible structures. nih.gov For instance, the canonical structure of the parent molecule has been identified as the most stable tautomer. nih.gov

HOMO-LUMO Energy Gap Analysis for Inter/Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. irjweb.com This energy gap is instrumental in understanding intramolecular charge transfer (ICT) within the molecule. irjweb.comnih.gov For imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO gap has been analyzed to predict their charge transfer characteristics and stability. nih.govirjweb.com For example, a study on an imidazole (B134444) derivative reported a HOMO-LUMO energy gap of 4.4871 eV, indicating significant intramolecular charge transfer. irjweb.com The distribution and energy of these orbitals can be influenced by substituents on the imidazo[4,5-b]pyridine core. nih.gov

Table 1: Frontier Molecular Orbital Energies and Properties of an Imidazole Derivative irjweb.com
ParameterValue
EHOMO-6.2967 eV
ELUMO-1.8096 eV
HOMO-LUMO Gap (ΔE)4.4871 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. irjweb.com In MEP maps, negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are targets for nucleophilic attack. For derivatives of 1H-imidazo[4,5-b]pyridine, MEP analysis helps to predict how the molecule will interact with biological targets. irjweb.com The nitrogen atoms of the imidazole ring are often identified as nucleophilic centers. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of 1H-imidazo[4,5-b]pyridine-2-carboxamide, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling with Biological Targets (e.g., DHFR, DprE1, Kinases)

Derivatives of 1H-imidazo[4,5-b]pyridine have been investigated as inhibitors of various biological targets implicated in diseases like tuberculosis and cancer. Molecular docking studies have been crucial in profiling their interactions with these targets.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a key target for the development of anti-tubercular agents. Docking studies have been performed on 1H-imidazo[4,5-b]pyridine derivatives to understand their binding modes within the DprE1 active site. nih.gov These studies help in rationalizing the observed in vitro antitubercular activity and guide the design of more potent inhibitors. nih.gov It has been noted that certain substitutions, like a 4-nitrophenoxy group, can influence binding. nih.gov

Kinases: Various kinases, such as Aurora A kinase, are important targets in cancer therapy. Imidazo[4,5-b]pyridine derivatives have been studied as potential kinase inhibitors. nih.gov Docking simulations provide insights into the binding interactions responsible for their inhibitory activity. nih.gov

Lumazine (B192210) Synthase: This enzyme, involved in riboflavin (B1680620) biosynthesis in microorganisms, is another target for antimicrobial drug design. Docking studies of [1H,3H]imidazo[4,5-b]pyridine analogues with Mycobacterium tuberculosis lumazine synthase have been conducted to explore their potential as novel antibiotics. nih.gov

Prediction of Binding Modes and Key Amino Acid Interactions

Molecular docking not only predicts the binding affinity but also reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-protein complex. nih.gov

For instance, in the case of DprE1 inhibitors, docking studies have shown that while some nitro-containing compounds are expected to interact with Cys387, some potent 1H-imidazo[4,5-b]pyridine derivatives exhibit excellent docking scores without this specific interaction, suggesting alternative binding modes. nih.gov Similarly, in studies with lumazine synthase, docking has identified key hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.gov Computational analyses of imidazo[4,5-b]pyridine derivatives as tubulin polymerization inhibitors have revealed that the most potent compounds interact with the extended colchicine (B1669291) site. nih.gov

Table 2: Examples of Biological Targets and Key Interactions for Imidazo[4,5-b]pyridine Derivatives
Biological TargetKey Findings from Docking StudiesReferences
DprE1Identified potent analogues with excellent docking scores, suggesting potential DprE1 inhibitory activity. nih.gov
Aurora A Kinase3D-QSAR and docking studies identified key structural requirements for inhibitory activity. nih.gov
Lumazine SynthaseDocking identified compounds with good binding interactions, suggesting potential as antimicrobial agents. nih.gov
TubulinComputational analysis revealed that potent ligands act on the extended colchicine site, interfering with polymerization. nih.gov

Pocket Analysis (e.g., using CASTp)

Pocket analysis is a critical component of structure-based drug design, allowing for the identification and characterization of binding sites on target proteins. Tools like Computed Atlas of Surface Topography of proteins (CASTp) are used to locate and measure the size and shape of pockets and cavities on a protein's surface. This information is vital for understanding how a ligand, such as this compound, might interact with its biological target.

While specific CASTp analysis for this compound is not extensively detailed in the available literature, molecular docking studies on the broader class of imidazo[4,5-b]pyridine derivatives have been performed to elucidate their binding modes. nih.govmdpi.com For instance, docking studies on derivatives targeting Aurora A kinase have helped to identify key structural features responsible for their inhibitory activity. nih.gov These computational approaches simulate the placement of the molecule within the active site of a target protein, predicting the binding conformation and affinity. The analysis of these docked poses reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This understanding of the binding pocket's topology and chemical environment is essential for the rational design of more potent and selective inhibitors based on the 1h-Imidazo[4,5-b]pyridine scaffold. nih.gov

In Silico Pharmacokinetic Predictions

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Predictive Models for Oral Bioavailability (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four simple physicochemical parameter cutoffs. An orally active drug generally should not violate more than one of these rules.

The parameters for this compound are evaluated as follows:

PropertyValueLipinski's RuleCompliance
Molecular Weight 162.15 g/mol ≤ 500 DaYes
LogP (Octanol-water partition coefficient) ~0≤ 5Yes
Hydrogen Bond Donors 2≤ 5Yes
Hydrogen Bond Acceptors 4≤ 10Yes

Note: The molecular formula for this compound is C₇H₆N₄O. The molecular weight is identical to its isomers, such as 1H-imidazo[4,5-b]pyridine-5-carboxamide and 1H-imidazo[4,5-b]pyridine-6-carboxamide. nih.gov The LogP value is an estimate based on the XLogP3-AA value for the 5-carboxamide isomer. nih.gov The number of hydrogen bond donors and acceptors is determined from the chemical structure.

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Computational Assessment of Drug-Likeness

Derivatives of this heterocyclic system have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. nih.goveurjchem.com The drug-likeness of this compound is supported by its favorable physicochemical properties as outlined by Lipinski's rule. The presence of the carboxamide group can enhance solubility and hydrogen-bonding capacity, which are advantageous for drug design. Computational studies on related imidazo[4,5-b]pyridine derivatives have aimed to establish structure-activity relationships (SAR) to guide the design of new analogues with improved potency and pharmacokinetic profiles. nih.gov The combination of a low molecular weight and a balanced number of hydrogen bond donors and acceptors suggests that this compound has a favorable drug-like profile.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Diversity

The generation of diverse chemical libraries is fundamental to discovering new therapeutic agents. For the 1H-imidazo[4,5-b]pyridine core, researchers are moving beyond traditional condensation reactions to develop more efficient and versatile synthetic routes.

Recent advancements include the use of photocatalytic cross-coupling reactions . This method allows for the synthesis of 7‐aryl‐1H‐imidazo[4,5‐b]pyridines under mild conditions, offering a streamlined process with good yields. researchgate.net Another innovative approach is the application of electrochemistry . In the synthesis of related imidazopyridine isomers, electrochemical methods have been used in cascade processes where a reagent like NH4SCN acts as both an electrolyte and a source for functional groups, highlighting a novel strategy for creating cyano-substituted derivatives. rsc.org

Furthermore, new transition metal-catalyzed methods are being developed for forming C(sp²)–C(sp³) bonds, which are crucial for elaborating the core structure with diverse substituents. researchgate.net The synthesis of hybrid molecules, which combine the imidazopyridine scaffold with other pharmacophores, is also a key strategy. For instance, the creation of imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids demonstrates a modular approach to building chemical diversity. nih.gov These modern methodologies are pivotal in expanding the accessible chemical space for this promising heterocyclic system.

Exploration of New Biological Targets and Cellular Pathways

While early research established the broad antimicrobial and anticancer potential of imidazo[4,5-b]pyridines, current efforts are dedicated to identifying more specific molecular targets. researchgate.netmdpi.com This shift allows for the development of compounds with higher potency and potentially fewer off-target effects.

A significant area of exploration is in the field of protein kinase inhibition . Given their structural similarity to purines, imidazo[4,5-b]pyridine derivatives are being investigated as inhibitors of various kinases involved in cell signaling and proliferation. nih.gov Specific examples include the inhibition of casein kinase 2 (CK2α), PIM1 kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2), all of which are important targets in oncology. researchgate.netwikipedia.org

Beyond cancer, new targets in infectious diseases are being pursued. For example, related imidazopyridine amides have been found to target the QcrB subunit of the bc1 complex, a critical component of mycobacterial energy metabolism, presenting a novel approach to combat tuberculosis. nih.gov In virology, derivatives have shown selective activity against the respiratory syncytial virus (RSV). mdpi.com The table below summarizes some of the biological targets investigated for this class of compounds.

Compound ClassBiological TargetTherapeutic Area
Halogenated 1H-imidazo[4,5-b]pyridinesCK2α, PIM1Cancer
Imidazo[1,2-a]pyridine amidesQcrB subunit (M. tuberculosis)Infectious Disease (Tuberculosis)
Bromo-substituted imidazo[4,5-b]pyridinesRespiratory Syncytial Virus (RSV)Infectious Disease (Virology)
Amidino-substituted imidazo[4,5-b]pyridinesColon Carcinoma CellsCancer
Pyridine (B92270) DerivativesVEGFR-2, c-Met, EGFRCancer

Design of Multi-Target Directed Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. The design of Multi-Target Directed Ligands (MTDLs) has emerged as a powerful paradigm to address this challenge, and the 1H-imidazo[4,5-b]pyridine scaffold is well-suited for this approach. nih.gov

A practical example of this strategy is the development of hybrids that link an imidazopyridine core with another biologically active moiety. The synthesis of imidazo[1,2-a]pyridine amide-cinnamamide hybrids was designed to combine the antimycobacterial properties of the imidazopyridine core with the potential activity of cinnamamides. nih.gov Similarly, in the context of antiviral research, an MTDL approach was used to design dual inhibitors targeting both the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, crucial components for viral entry. nih.gov Certain pyridine derivatives have also been shown to inhibit multiple tyrosine kinase receptors, such as c-Met, VEGFR2, and EGFR, embodying an inherent multi-target profile. wikipedia.org

Application of Advanced Computational Techniques in Rational Drug Design

The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the design and optimization of new therapeutic agents. researchgate.net These techniques are extensively applied to the 1H-imidazo[4,5-b]pyridine-2-carboxamide framework to guide synthesis and predict biological activity.

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. researchgate.net It has been used to screen imidazopyrimidine derivatives against viral proteins like the SARS-CoV-2 spike protein and hACE2, helping to prioritize compounds for synthesis. nih.gov

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits, saving significant time and resources compared to experimental high-throughput screening. researchgate.net

De Novo Design: Algorithms are used to construct novel molecular structures "from scratch" within the constraints of a target's binding site, offering a pathway to entirely new chemical entities with desired pharmacological properties. researchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This helps in the early identification of candidates with favorable drug-like characteristics and reduces late-stage attrition. For instance, platforms like ADMETlab 2.0 have been used to evaluate the properties of newly synthesized imidazopyridine derivatives. nih.gov

These computational approaches provide deep molecular-level insights, enabling a more rational, hypothesis-driven approach to designing potent and selective 1H-imidazo[4,5-b]pyridine-based drug candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Imidazo[4,5-b]pyridine-2-carboxamide and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine-2,3-diamine derivatives and carbonyl-containing reagents. For example, phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid is used to form the imidazo[4,5-b]pyridine core . Carboxamide groups can be introduced via nucleophilic substitution or carboxylation reactions. Reaction optimization (e.g., temperature, solvent polarity) is critical to enhance yield and purity.

Q. How can the electronic structure of this compound be analyzed computationally?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Basis sets like 6-31G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) to predict reactivity . Exact exchange terms in functionals improve accuracy for thermochemical properties, such as bond dissociation energies relevant to catalytic or pharmacological activity .

Q. What experimental techniques are used for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure, including bond lengths and angles . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic or computational studies of imidazo[4,5-b]pyridine derivatives be resolved?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance, discrepancies in DFT-predicted vs. experimental UV-Vis spectra may arise from solvent effects; time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM) can bridge this gap . For NMR, variable-temperature studies or 2D correlation spectroscopy (COSY, HSQC) clarify dynamic effects .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. For example, substituting the phenyl group at position 6 with electron-withdrawing groups (e.g., nitro) enhances antitubercular activity by improving target (DprE1 enzyme) binding affinity . Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes and stability .

Q. How do reaction conditions influence the formation of byproducts during synthesis?

  • Methodological Answer : Byproducts often arise from competing pathways, such as over-oxidation or dimerization. Kinetic studies (e.g., monitoring via LC-MS) identify optimal reaction times. For example, excess ammonia or formaldehyde in condensation reactions can lead to undesired adducts (e.g., PhIP derivatives) . Adjusting pH or using scavengers (e.g., thiourea) suppresses side reactions .

Q. What advanced techniques elucidate the compound’s role in catalytic or biological systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N/¹³C) tracks metabolic pathways in in vitro assays. For catalytic studies, in situ FTIR or X-ray absorption spectroscopy (XAS) probes intermediate states. Electrochemical methods (cyclic voltammetry) assess redox behavior relevant to electron-transfer mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.